![molecular formula C16H12N4O2 B3005925 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide CAS No. 1797261-24-5](/img/structure/B3005925.png)
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a significant class of N-heterocyclic compounds that have attracted attention in medicinal chemistry and material science due to their notable photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis involves several key characteristics such as tunable photophysical properties .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines involve various synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical and Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . They can be designed to have good solid-state emission intensities . The dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .作用機序
Target of Action
For instance, some pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . Another study reported that a pyrazolo[1,5-a]pyrimidine derivative showed substantial activity against the ribosomal s6 kinase p70S6Kβ (S6K2) .
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known for their fluorescence properties, which can be used for studying the dynamics of intracellular processes . The presence of electron-donating groups (EDGs) at position 7 on the fused ring of these compounds has been reported to improve both the absorption and emission behaviors .
Biochemical Pathways
For instance, some pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of the IRAK4 pathway .
Result of Action
For instance, some pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of IRAK4, which plays a crucial role in the inflammatory response .
Action Environment
It’s worth noting that the properties and stability of some pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .
生化学分析
Biochemical Properties
The biochemical properties of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide are largely determined by its interactions with various enzymes, proteins, and other biomolecules . It has been found to interact with IRAK4, a key node of signaling within the innate immune system . This interaction suggests that the compound may play a significant role in regulating the production of inflammatory cytokines and chemokines .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the IRAK4 pathway, which can lead to a feed-forward inflammatory loop that can ultimately hinder patient recovery .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it acts as a potent, selective, and CNS-penetrant IRAK4 inhibitor, suggesting its potential for the treatment of conditions like ischemic stroke .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c1-10-6-15-17-8-12(9-20(15)19-10)18-16(21)14-7-11-4-2-3-5-13(11)22-14/h2-9H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEFJWOOUVRIIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


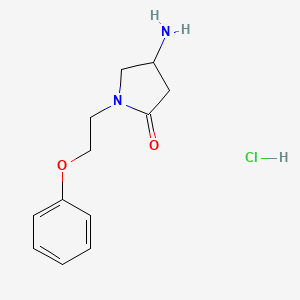
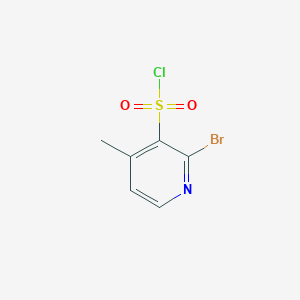
![[3,5-Bis(trifluoromethyl)phenyl]hydrazine;dihydrochloride](/img/structure/B3005849.png)
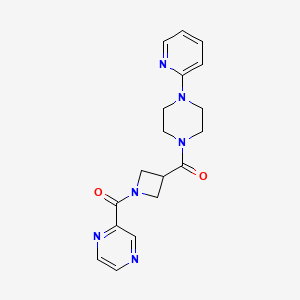

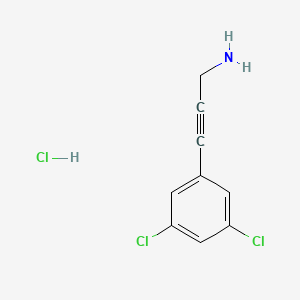

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide;hydrochloride](/img/structure/B3005855.png)

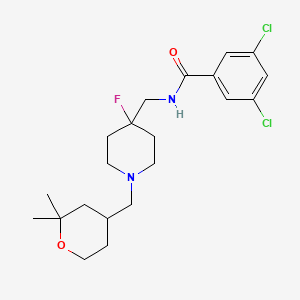
![3-(4-methoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide](/img/structure/B3005862.png)

